5-(Pyridin-4-yl)isophthalic acid
Overview
Description
5-(Pyridin-4-yl)isophthalic acid: is an organic compound with the molecular formula C13H9NO4. It consists of a pyridine ring attached to an isophthalic acid moiety. This compound is known for its ability to form coordination polymers and supramolecular frameworks due to its carboxylic acid and pyridine functional groups .
Mechanism of Action
Target of Action
The primary targets of 5-(Pyridin-4-yl)isophthalic acid are transition metal salts . The compound has been shown to interact with these salts, particularly cobalt (Co) and nickel (Ni), to form a series of entangled coordination frameworks .
Mode of Action
This compound interacts with its targets through the formation of hydrogen bonds . In the crystal structure of the compound, molecules are linked by O-H⋯O, O-H⋯N, and weak C-H⋯O hydrogen bonds, forming a three-dimensional supramolecular framework .
Biochemical Pathways
The compound’s ability to form complex structures with transition metal salts suggests it may influence pathways involving these metals .
Result of Action
The result of the action of this compound is the formation of a three-dimensional supramolecular framework . This structure is formed through the linking of molecules by hydrogen bonds . The compound’s interaction with transition metal salts leads to the formation of entangled coordination frameworks .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the formation of coordination polymers with transition metal salts has been observed under hydrothermal conditions . This suggests that temperature and pressure could potentially influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridin-4-yl)isophthalic acid typically involves the reaction of 4-cyanopyridine with isophthalic acid under specific conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(Pyridin-4-yl)isophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and hydrogen peroxide (HO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) are used.
Substitution: Electrophilic reagents like bromine (Br2) can be used for substitution reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Chemistry: 5-(Pyridin-4-yl)isophthalic acid is widely used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and catalysis .
Biology: In biological research, the compound is used to study interactions with metal ions and the formation of bio-coordination complexes .
Medicine: The compound’s ability to form coordination complexes makes it a candidate for drug delivery systems and imaging agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials with specific properties such as magnetism and photoluminescence .
Comparison with Similar Compounds
5-(Pyridin-3-yl)isophthalic acid: Similar structure but with the nitrogen atom in a different position on the pyridine ring.
5-(Pyridin-4-yl-methyleneamino)isophthalic acid: Contains an additional methyleneamino group.
Uniqueness: 5-(Pyridin-4-yl)isophthalic acid is unique due to its specific arrangement of functional groups, which allows for the formation of diverse coordination polymers and supramolecular frameworks. This versatility makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
5-pyridin-4-ylbenzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)10-5-9(6-11(7-10)13(17)18)8-1-3-14-4-2-8/h1-7H,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMFFUYADOLVPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 5-(Pyridin-4-yl)isophthalic acid primarily used for in the context of these research articles?
A1: this compound (H2PIA) is primarily used as an organic ligand in the synthesis of Metal-Organic Frameworks (MOFs). [, , , , , , , , , , , , , ]
Q2: What structural features make H2PIA suitable for MOF synthesis?
A2: H2PIA possesses two carboxylic acid groups and a pyridine nitrogen atom capable of coordinating to metal ions. This multidentate nature allows it to bridge metal centers and form extended framework structures. [, , , , , , ]
Q3: What is the role of the DMF/H2O ratio in the synthesis of Ln-MOFs using H2PIA?
A3: The DMF/H2O volume ratio plays a crucial role in controlling the dimensionality and connectivity of the resulting Ln-MOFs. Different ratios lead to the formation of 2D or 3D structures with varying topologies. []
Q4: Can you provide an example of how auxiliary ligands influence the framework structure in H2PIA-based MOFs?
A4: In the presence of auxiliary N-donor ligands like 2,2′-bipyridine (2,2′-bpy) or 1,10-phenanthroline (phen), Co(II) complexes with H2PIA form 2D → 2D entangled polymers with polycatenated and polyrotaxane features. These features are absent when only H2PIA is used. []
Q5: How does the incorporation of H2PIA affect the luminescent properties of the resulting MOFs?
A5: Lanthanide-based MOFs synthesized with H2PIA exhibit tunable luminescence properties. This tunability is observed by changing the temperature and varying the excitation wavelength. [, ]
Q6: Have any magnetic properties been observed in MOFs containing H2PIA?
A6: Yes, several studies report interesting magnetic behaviors in H2PIA-based MOFs. For instance, a Cu(II) coordination polymer with H2PIA displays a twofold interpenetrated 3D structure and exhibits antiferromagnetic interactions. [, , , ] Additionally, Dy(III) frameworks show slow magnetic relaxation. []
Q7: Can H2PIA-based MOFs be utilized for gas adsorption?
A7: Yes, the porous nature of some H2PIA-based MOFs allows for gas adsorption. Studies have shown successful N2 and CO2 gas adsorption in these materials, highlighting their potential for gas separation and storage applications. [, , ]
Q8: How does shifting the coordination site of the pyridyl group in H2PIA analogues influence CO2 capture?
A8: Studies using isomers of H2PIA with the pyridyl nitrogen in different positions demonstrate that the coordination site significantly impacts CO2 adsorption enthalpy and selectivity. This suggests fine-tuning the ligand structure can optimize MOFs for CO2 capture. []
Q9: What role do templating agents play in the synthesis of Co,Mn-MOFs using H2PIA?
A9: The presence of organic molecules with reactive functional groups as templates during the synthesis influences the final structure of Co,Mn-MOFs. For example, using 4,4′-bipyridyl or cyanoacetic acid as templates leads to the formation of distinct 3D and 2D structures, respectively. []
Q10: How does the choice of metal ion affect the structure of MOFs synthesized with H2PIA?
A10: The specific metal ion used during synthesis significantly influences the resulting MOF structure. For instance, Cd(II) complexes with H2PIA form 3D frameworks, while Co(II) complexes generate 2D layer structures. This difference highlights the importance of metal ion selection in controlling the final MOF architecture. []
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